6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with a molecular formula of C22H18BrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multiple steps, including aromatic substitution, cyclization, and bromination. The starting materials often include naphthalene derivatives and cyclohexylamine. The reaction conditions usually require the presence of a strong acid or base, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted naphthoquinolines .
Scientific Research Applications
6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 6-Bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
- 6-Bromo-5-methyl-1H-indole-2,3-dione
- 5-Bromo-benzo(de)isochromene-1,3-dione
Uniqueness
6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific structural features, such as the presence of a cyclohexyl group and a bromine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18BrNO2 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
10-bromo-14-cyclohexyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C22H18BrNO2/c23-17-10-11-18-20-16(12-19(25)24(18)13-6-2-1-3-7-13)14-8-4-5-9-15(14)22(26)21(17)20/h4-5,8-13H,1-3,6-7H2 |
InChI Key |
CMUPHMITGIOPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C4C(=CC2=O)C5=CC=CC=C5C(=O)C4=C(C=C3)Br |
Origin of Product |
United States |
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